3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a combination of fluorinated biphenyl, azetidine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Biphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4’-fluoro-[1,1’-biphenyl] using appropriate sulfonylating agents under controlled conditions.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable precursors such as β-chloro-γ-mesyloxypropylamines.
Triazole Ring Formation: The final step involves the formation of the triazole ring through cyclization reactions, often using azide and alkyne precursors under copper-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine, sulfuric acid, and nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Disrupting Cellular Processes: Affecting various cellular processes such as cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Known for its β-lactam structure and antibiotic properties.
Azetidin-3-one: Another azetidine derivative with potential biological activities.
Fluorinated Triazoles: Compounds with similar triazole and fluorine functionalities, used in various applications.
Uniqueness
3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is unique due to its combination of fluorinated biphenyl, azetidine, and triazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S2/c1-22-12-20-21-18(22)28(24,25)17-10-23(11-17)29(26,27)16-8-4-14(5-9-16)13-2-6-15(19)7-3-13/h2-9,12,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXJYXDUOSFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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